molecular formula C17H14N2O2 B114493 N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide CAS No. 145440-86-4

N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide

Cat. No. B114493
M. Wt: 278.3 g/mol
InChI Key: KFJJOVARXGKNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide, also known as BM212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which have been found to possess various biological activities.

Mechanism Of Action

The mechanism of action of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been proposed that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and tumor growth. By inhibiting COX-2, N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide may reduce inflammation and inhibit tumor growth.

Biochemical And Physiological Effects

N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One advantage of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that it has been found to be relatively non-toxic in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide and its downstream effects.

Future Directions

There are several future directions for the study of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. One area of research could be the development of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide derivatives with improved potency and selectivity. Another area of research could be the evaluation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide in animal models of cancer and inflammation. Additionally, the potential use of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide as a lead compound for the development of new anti-cancer and anti-inflammatory agents could be explored.

Synthesis Methods

The synthesis of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with phenylacetylene to form 1-phenyl-2-(2-chlorophenyl)acetylene. This intermediate compound is then reacted with 5-methylisoxazole-3-carboxylic acid to yield N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV).

properties

CAS RN

145440-86-4

Product Name

N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

5-methyl-N-(2-phenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-12-11-16(19-21-12)17(20)18-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20)

InChI Key

KFJJOVARXGKNFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

synonyms

5-methyl-N-(2-phenylphenyl)oxazole-3-carboxamide

Origin of Product

United States

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